molecular formula C37H40F2N8O5 B565904 3-Oxo-posaconazole (3-​oxo-​1-​piperazinyl) CAS No. 357189-94-7

3-Oxo-posaconazole (3-​oxo-​1-​piperazinyl)

Cat. No.: B565904
CAS No.: 357189-94-7
M. Wt: 714.8 g/mol
InChI Key: ZZDLBPMUUVZXAY-UZGSICAYSA-N
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Description

3-Oxo-posaconazole (3-oxo-1-piperazinyl) is a chemical compound recognized as an impurity in the antifungal medication posaconazole. Posaconazole is a broad-spectrum triazole antifungal used to treat various fungal infections, including aspergillosis, candidiasis, and mucormycosis. The molecular formula of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) is C37H40F2N8O5, and it has a molecular weight of 714.76 g/mol .

Preparation Methods

The preparation of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) involves synthetic routes that are typically used in the production of posaconazole. The compound is formed as an impurity during the manufacturing process of posaconazole. Specific synthetic routes and reaction conditions for the preparation of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) are not widely documented, as it is primarily an impurity rather than a target compound for industrial production.

Chemical Reactions Analysis

3-Oxo-posaconazole (3-oxo-1-piperazinyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

3-Oxo-posaconazole (3-oxo-1-piperazinyl) has several scientific research applications, including:

    Antifungal Activity: The compound has been studied for its potential antifungal activity.

    Impurity Analysis: The compound is primarily recognized as an impurity in posaconazole production.

    Chemical Research: The compound’s structure and reactivity make it a valuable subject for chemical research, particularly in the study of triazole antifungals and their impurities.

Mechanism of Action

The mechanism of action of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. posaconazole, the parent compound, exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

3-Oxo-posaconazole (3-oxo-1-piperazinyl) can be compared with other similar compounds, particularly other impurities and analogs of posaconazole. Some similar compounds include:

    Posaconazole: The parent compound, a broad-spectrum triazole antifungal.

    Other Triazole Antifungals: Compounds such as fluconazole, itraconazole, and voriconazole, which share similar antifungal mechanisms but differ in their chemical structures and spectrum of activity.

    Posaconazole Impurities: Other impurities formed during the production of posaconazole, which may have similar chemical structures but different properties and activities.

Properties

CAS No.

357189-94-7

Molecular Formula

C37H40F2N8O5

Molecular Weight

714.8 g/mol

IUPAC Name

4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one

InChI

InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-29(6-8-30)45-15-14-43(18-35(45)49)28-9-11-31(12-10-28)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1

InChI Key

ZZDLBPMUUVZXAY-UZGSICAYSA-N

SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Synonyms

2,​5-​Anhydro-​1,​3,​4-​trideoxy-​2-​C-​(2,​4-​difluorophenyl)​-​4-​[[4-​[4-​[4-​[1-​[(1S,​2S)​-​1-​ethyl-​2-​hydroxypropyl]​-​1,​5-​dihydro-​5-​oxo-​4H-​1,​2,​4-​triazol-​4-​yl]​phenyl]​-​3-​oxo-​1-​piperazinyl]​phenoxy]​methyl]​-​1-​(1H-​1,​2,​4-​t

Origin of Product

United States

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